2-(Benzyloxy)-6-methoxybenzene-1,4-diol
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Overview
Description
2-(Benzyloxy)-6-methoxybenzene-1,4-diol is an organic compound that belongs to the class of phenolic ethers It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-methoxybenzene-1,4-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the benzylation of 2,6-dihydroxyanisole using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 2,6-dihydroxyanisole.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of 2,6-dihydroxyanisole.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)-6-methoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Similar structure but lacks the methoxy group.
2,6-Dihydroxyanisole: Lacks the benzyloxy group.
2-Benzyloxy-1-methylpyridinium triflate: Used in similar synthetic applications but has a different core structure
Uniqueness
2-(Benzyloxy)-6-methoxybenzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
858218-65-2 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-methoxy-6-phenylmethoxybenzene-1,4-diol |
InChI |
InChI=1S/C14H14O4/c1-17-12-7-11(15)8-13(14(12)16)18-9-10-5-3-2-4-6-10/h2-8,15-16H,9H2,1H3 |
InChI Key |
MCNKGEGPYLVUEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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